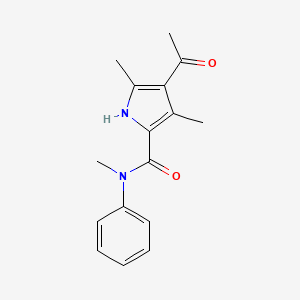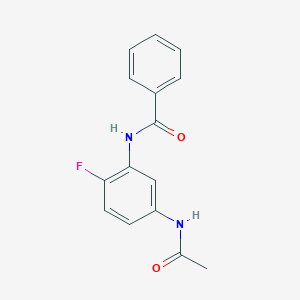
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide, also known as Boc-L-Pro-NH2, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a derivative of proline, an amino acid that plays a vital role in the structure and function of proteins. Boc-L-Pro-NH2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of enzymes involved in cell division and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and anti-oxidant properties. In addition, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to enhance the immune response, which may be beneficial in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one of the limitations of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 is its complex synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2. One area of interest is the development of new drugs based on the structure of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2. This may involve the modification of its chemical structure to enhance its therapeutic properties. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 and its biochemical and physiological effects.
Synthesemethoden
The synthesis of (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 involves several steps. The first step is the protection of the amino group of proline using a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected proline with benzenesulfonyl chloride to form the benzenesulfonyl derivative. The final step involves the removal of the Boc protecting group using an acid catalyst to yield the final product, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2.
Wissenschaftliche Forschungsanwendungen
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, (2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide2 has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cardiovascular disease.
Eigenschaften
IUPAC Name |
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKTYCNSCTRTD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(benzenesulfonyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
